molecular formula C25H28N2O3S B14999456 N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide

N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide

Cat. No.: B14999456
M. Wt: 436.6 g/mol
InChI Key: BKBWNZKCBLFZRW-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a methoxyphenyl group, a thiophene ring, and an acetamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine under acidic conditions to form the corresponding Schiff base.

    Coupling with Thiophene Derivative: The Schiff base is then reacted with a thiophene derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired intermediate.

    Acetylation: The intermediate is acetylated using acetic anhydride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiophene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Corresponding oxides of the methoxyphenyl and thiophene rings.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It is used in studies related to cellular mechanisms and pathways due to its potential bioactivity.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylacetamide: Similar structure but lacks the thiophene ring.

    N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(furan-2-yl)acetamide: Similar structure but contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methyl-2-(thiophen-2-yl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C25H28N2O3S

Molecular Weight

436.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-[methyl-(2-thiophen-2-ylacetyl)amino]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H28N2O3S/c1-17(2)18-7-11-20(12-8-18)26-25(29)24(19-9-13-21(30-4)14-10-19)27(3)23(28)16-22-6-5-15-31-22/h5-15,17,24H,16H2,1-4H3,(H,26,29)

InChI Key

BKBWNZKCBLFZRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)OC)N(C)C(=O)CC3=CC=CS3

Origin of Product

United States

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